Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate
Description
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is a structurally complex organic compound featuring a fused imidazo[1,2-a]pyridine core. This bicyclic heteroaromatic system is substituted at the 2-position by a butanoate ester backbone, which includes a methyl ester group at the terminal carboxylate and a primary amine at the 4-position of the butanoate chain. The imidazo[1,2-a]pyridine moiety is a privileged scaffold in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases, GPCRs, and ion channels.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
methyl 4-amino-3-imidazo[1,2-a]pyridin-2-ylbutanoate |
InChI |
InChI=1S/C12H15N3O2/c1-17-12(16)6-9(7-13)10-8-15-5-3-2-4-11(15)14-10/h2-5,8-9H,6-7,13H2,1H3 |
InChI Key |
IPVMCRLCFSHABB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound often employs solvent- and catalyst-free synthesis methods to enhance sustainability and reduce costs . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Chemical Reactivity
The compound engages in reactions influenced by its functional groups:
Functional Group Reactions
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Amino Group Reactivity :
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Nucleophilic substitutions : Amide bond formation with carbonyl reagents.
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Reduction/oxidation : Conversion to imine or nitro groups under specific conditions.
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Butanoate Ester Reactivity :
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Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.
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Alkylation : Reaction with alkyl halides to form esters.
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Imidazo[1,2-a]pyridine Core :
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Electrophilic substitution : Substitution at the 2-position (e.g., alkylation).
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Coordination chemistry : Potential binding to metal ions via nitrogen atoms.
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Reaction Mechanisms
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Imidazo[1,2-a]pyridine formation : Involves cyclization of α,β-unsaturated ketones with 2-aminopyridines, driven by acid/base catalysis.
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Biological interactions : The imidazo[1,2-a]pyridine scaffold may modulate kinase activity (e.g., KRAS G12D) via conformational shifts in target proteins, as observed in related analogs .
Reaction Conditions and Optimization
Key parameters influencing reaction outcomes include:
Biological Activity
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Enzyme inhibition : Analogous imidazo[1,2-a]pyridines show potential in targeting oncogenic KRAS G12D via conformational stabilization of inactive states .
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Antimicrobial activity : The imidazo[1,2-a]pyridine scaffold is linked to broad-spectrum antimicrobial effects.
Structural Optimization
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Substituent effects : Chlorine or fluorine substitutions enhance lipophilicity and binding affinity.
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Scaffold modifications : Replacement of the butanoate group with alternative esters improves solubility.
Scientific Research Applications
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate can be contextualized by comparing it to analogs sharing the imidazo[1,2-a]pyridine core. Below is a detailed analysis against a closely related compound from the literature:
Structural and Functional Comparison
Table 1: Comparative Analysis of this compound and 1-Butanamine, N-butyl-N-[3-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenoxy]propyl]-
Key Differences and Implications
In contrast, the absence of this group in this compound may favor solubility and metabolic stability.
Functional Groups: The primary amine in this compound enables hydrogen bonding with biological targets, critical for enzyme inhibition. The tertiary amine in the compared compound may facilitate interactions with hydrophobic pockets or ion channels. The methyl ester in the subject compound offers a prodrug advantage, as esterases in vivo could hydrolyze it to a bioactive carboxylic acid.
The phenoxypropyl-butanamine chain in the compared compound introduces steric constraints, which may enhance selectivity for specific targets.
Research Findings and Gaps
While both compounds leverage the imidazo[1,2-a]pyridine core for bioactivity, their divergent functional groups and backbones suggest distinct therapeutic niches. Further studies evaluating its kinase inhibition, metabolic stability, and toxicity profiles are warranted.
Biological Activity
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate (CAS: 1496929-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound contains an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Inhibition of Enzymes : Preliminary studies suggest that compounds related to imidazo[1,2-a]pyridine derivatives can exhibit inhibitory effects on enzymes such as ENPP1, which plays a role in cancer immunotherapy by regulating the cGAS-STING pathway .
- Anti-inflammatory Properties : Similar compounds have been reported to inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory responses .
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antitumor Activity : In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds demonstrated significant growth inhibition in MDA-MB-231 triple-negative breast cancer cells with IC50 values in the nanomolar range .
- Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases by modulating β-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease .
- Metabolic Stability : Compounds similar to this compound exhibit favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate?
The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and carbonyl-containing precursors. For example, microwave-assisted synthesis using diglyme as a solvent under controlled temperature conditions can enhance reaction efficiency and yield. This approach aligns with methods used for structurally related imidazo[1,2-a]pyridine derivatives, where cyclization and functional group compatibility are critical .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is pivotal for confirming the imidazo[1,2-a]pyridine core and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive stereochemical and crystallographic data. Hirshfeld surface analysis further elucidates non-covalent interactions within the crystal lattice .
Q. How can researchers optimize purification protocols for this compound?
Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is standard. Recrystallization from polar aprotic solvents like dimethylformamide (DMF) or ethanol may improve purity. High-Performance Liquid Chromatography (HPLC) is recommended for final purity assessment (>98%) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the cyclization of imidazo[1,2-a]pyridine derivatives?
Regioselectivity is influenced by electronic and steric factors. Employing catalysts such as palladium or copper in cross-coupling reactions can direct cyclization pathways. Density Functional Theory (DFT) studies help predict reactive sites by analyzing frontier molecular orbitals (FMOs) and transition states, as demonstrated in analogous aminoimidazodipyridine syntheses .
Q. How do structural modifications of the imidazo[1,2-a]pyridine core impact biological activity?
Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 8-position enhances binding affinity to enzymatic targets like METTL3, as seen in STM2457, a potent inhibitor. Modifying the amino-butyl side chain (e.g., methylation or fluorination) can alter pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological potential?
In vitro: Enzyme inhibition assays (e.g., IC50 determination via SPR or fluorescence polarization) and cell-based viability assays (e.g., AML proliferation studies). In vivo: Xenograft models (e.g., murine AML transplants) assess efficacy, while toxicity profiles are evaluated in primary hematopoietic stem cells or organoid models .
Q. How can DFT calculations guide the design of derivatives with improved properties?
DFT studies analyze charge distribution, bond dissociation energies, and solvation effects. For example, predicting the stability of intermediates in nucleophilic substitution reactions or evaluating π-π stacking interactions in protein-ligand complexes. These insights inform rational modifications to enhance binding or reduce off-target effects .
Methodological Considerations
Q. What analytical workflows resolve contradictions in biological activity data across studies?
Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Employ metabolomic profiling to identify off-target interactions. Meta-analyses of published datasets (e.g., PubChem BioAssay) can contextualize discrepancies .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Transition from batch to flow chemistry for improved heat and mass transfer. Optimize protecting group strategies (e.g., tert-butoxycarbonyl for amines) to minimize side reactions. Process Analytical Technology (PAT) tools monitor real-time reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
